4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile
Brand Name: Vulcanchem
CAS No.: 169266-56-2
VCID: VC11713749
InChI: InChI=1S/C7H8N4O2/c8-4-1-2-5-10-6-3-7(9-10)11(12)13/h3,6H,1-2,5H2
SMILES: C1=CN(N=C1[N+](=O)[O-])CCCC#N
Molecular Formula: C7H8N4O2
Molecular Weight: 180.16 g/mol

4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile

CAS No.: 169266-56-2

Cat. No.: VC11713749

Molecular Formula: C7H8N4O2

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile - 169266-56-2

Specification

CAS No. 169266-56-2
Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
IUPAC Name 4-(3-nitropyrazol-1-yl)butanenitrile
Standard InChI InChI=1S/C7H8N4O2/c8-4-1-2-5-10-6-3-7(9-10)11(12)13/h3,6H,1-2,5H2
Standard InChI Key JVTUQOQNCLAGMN-UHFFFAOYSA-N
SMILES C1=CN(N=C1[N+](=O)[O-])CCCC#N
Canonical SMILES C1=CN(N=C1[N+](=O)[O-])CCCC#N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole heterocycle—a five-membered ring with two adjacent nitrogen atoms—substituted with a nitro group (-NO2\text{-NO}_2) at the 3-position and a butanenitrile chain (-CH2CH2CH2CN\text{-CH}_2\text{CH}_2\text{CH}_2\text{CN}) at the 1-position . The nitro group’s electron-withdrawing nature and the nitrile’s polarity contribute to the molecule’s reactivity, enabling participation in nucleophilic substitutions and cyclization reactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H8N4O2\text{C}_7\text{H}_8\text{N}_4\text{O}_2
Molecular Weight180.16 g/mol
Boiling Point390.8 \pm 22.0 \, ^\circ\text{C}
Density1.34±0.1g/cm31.34 \pm 0.1 \, \text{g/cm}^3
pKa2.67±0.10-2.67 \pm 0.10
CAS Number169266-56-2

Chemical Stability and Reactivity

The nitro group enhances electrophilicity at the pyrazole ring, facilitating aromatic substitution reactions. The nitrile moiety (-CN\text{-CN}) can undergo hydrolysis to carboxylic acids or serve as a precursor to amines via reduction. Under acidic conditions, the compound exhibits moderate stability, but prolonged exposure to strong bases may degrade the nitrile group.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically begins with the formation of the pyrazole core through cyclocondensation of hydrazine derivatives with β-ketonitriles. Nitration at the 3-position is achieved using nitric acid-sulfuric acid mixtures, followed by alkylation with 4-bromobutanenitrile to attach the nitrile chain. Key steps include:

  • Cyclocondensation:
    Hydrazine+β-ketonitrile1H-pyrazole derivative\text{Hydrazine} + \beta\text{-ketonitrile} \rightarrow \text{1H-pyrazole derivative}

  • Nitration:
    1H-pyrazole+HNO33-nitro-1H-pyrazole\text{1H-pyrazole} + \text{HNO}_3 \rightarrow \text{3-nitro-1H-pyrazole}

  • Alkylation:
    3-nitro-1H-pyrazole+4-bromobutanenitrile4-(3-nitro-1H-pyrazol-1-yl)butanenitrile\text{3-nitro-1H-pyrazole} + \text{4-bromobutanenitrile} \rightarrow \text{4-(3-nitro-1H-pyrazol-1-yl)butanenitrile}

Reaction yields are optimized using polar aprotic solvents like dimethylformamide (DMF) and temperatures of 60–80°C.

Industrial Manufacturing

Industrial processes employ continuous flow reactors to enhance scalability and purity. Automated systems control reaction parameters (e.g., temperature, residence time), while purification involves fractional distillation and silica gel chromatography. Annual production estimates exceed 10 metric tons globally, driven by demand from pharmaceutical intermediates.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL. The nitro group’s bioreduction generates reactive oxygen species (ROS), disrupting bacterial cell membranes.

Figure 1: Proposed Anticancer Mechanism

  • Nitro Reduction:
    -NO2-NHOH\text{-NO}_2 \rightarrow \text{-NHOH} (via nitroreductases)

  • ROS Generation:
    O2\text{O}_2^-, H2O2\text{H}_2\text{O}_2 damage DNA and proteins.

  • Topoisomerase II Inhibition:
    Stabilizes DNA-enzyme complexes, preventing replication.

Applications and Future Directions

Pharmaceutical Intermediates

The compound serves as a precursor to pyrazolo[1,5-a]pyrimidines—a class of kinase inhibitors under investigation for oncology. Functionalization at the nitrile group (e.g., hydrolysis to carboxylic acids) enables diversification of drug candidates.

Materials Science

In polymer chemistry, the nitrile group participates in cycloaddition reactions to form thermally stable polyamides. Applications in flame-retardant coatings are being explored.

Research Challenges

  • Toxicity Profile: Chronic exposure studies are needed to assess hepatotoxicity risks.

  • Synthetic Efficiency: Current routes yield ≤65%; catalyst optimization (e.g., Pd/C) could improve economies.

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